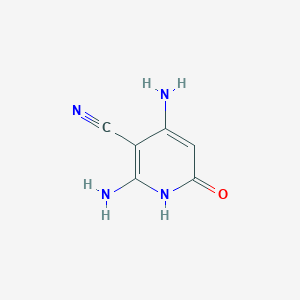

2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile

説明

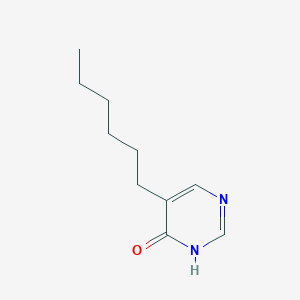

“2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a highly functionalized pyridine derivative . It is a part of a series of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, which are synthesized and studied for their antiproliferative activity . These compounds exhibit various biological activities and can act as prion disease therapeutics, adenosine A2B receptor agonists, antibacterial agents, and can also be used to treat and prevent cardiac diseases, hepatitis B virus, and even age-related diseases such as sarcopenia .

Synthesis Analysis

The synthesis of “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” involves the reaction of cyanoacetohydrazide with arylmethylene malononitriles . This reaction is sensitive to the substrate structure, the amine component, and the ratio of the starting reactants . The degree of saturation of the pyridine ring, the presence and position of electron-donor (NH2, OH) or -acceptor (CN, COOEt, CONHR) groups in the ring are very important factors that affect aminomethylation regioselectivity .Molecular Structure Analysis

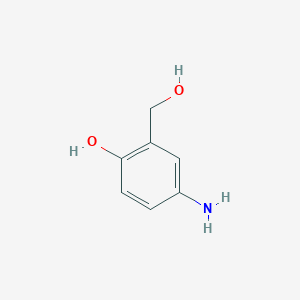

The molecular structure of “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” is characterized by the presence of a pyridine ring with two amino groups, a nitrile group, and an oxo group .Chemical Reactions Analysis

The chemical reactions involving “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” are complex and depend on the conditions. For instance, the Mannich reaction in the case of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles proceeds ambiguously, and, depending on the conditions, gives either N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives .将来の方向性

The future directions for “2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile” could involve further exploration of its biological activities and potential applications in the pharmaceutical sector. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

特性

IUPAC Name |

2,4-diamino-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYRDNBPLMHQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)